4-(3-(4-(Dimethylamino)phenyl)allylidene)-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxylic acid
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Overview
Description
4-(3-(4-(Dimethylamino)phenyl)allylidene)-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxylic acid is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(4-(Dimethylamino)phenyl)allylidene)-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common method involves the condensation of 4-(dimethylamino)benzaldehyde with a suitable pyrazole derivative under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-(3-(4-(Dimethylamino)phenyl)allylidene)-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or sulfonating agents for sulfonation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-(3-(4-(Dimethylamino)phenyl)allylidene)-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Explored for its potential anticancer and antimicrobial properties.
Industry: Utilized in the development of organic light-emitting devices and other electronic materials.
Mechanism of Action
The mechanism of action of 4-(3-(4-(Dimethylamino)phenyl)allylidene)-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-(Dimethylamino)benzylidene)pentane-2,4-dione
- 3-(3-(4-Dimethylamino)phenyl)allylidene)pentane-2,4-dione
- 4-(4-(Dimethylamino)benzylidene)-3-methylisoxazol-5(4H)-one
Uniqueness
4-(3-(4-(Dimethylamino)phenyl)allylidene)-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
28336-80-3 |
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Molecular Formula |
C21H19N3O3 |
Molecular Weight |
361.4 g/mol |
IUPAC Name |
(4E)-4-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]-5-oxo-1-phenylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C21H19N3O3/c1-23(2)16-13-11-15(12-14-16)7-6-10-18-19(21(26)27)22-24(20(18)25)17-8-4-3-5-9-17/h3-14H,1-2H3,(H,26,27)/b7-6+,18-10+ |
InChI Key |
NCMCJHVZDVDKIE-ZOQHSEBNSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C=C/2\C(=NN(C2=O)C3=CC=CC=C3)C(=O)O |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC=C2C(=NN(C2=O)C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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